N-(4-methylphenyl)-2-propylpentanamide

Description

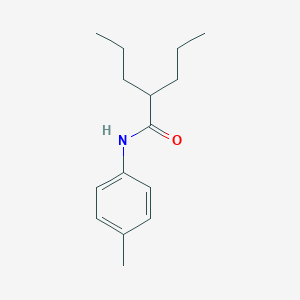

N-(4-Methylphenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic agent. The compound features a pentanamide backbone substituted with a 4-methylphenyl group and a propyl chain. The 4-methylphenyl substituent likely influences its physicochemical properties (e.g., lipophilicity, solubility) and pharmacokinetic behavior compared to other aryl derivatives.

Properties

CAS No. |

21021-75-0 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-propylpentanamide |

InChI |

InChI=1S/C15H23NO/c1-4-6-13(7-5-2)15(17)16-14-10-8-12(3)9-11-14/h8-11,13H,4-7H2,1-3H3,(H,16,17) |

InChI Key |

NQXHQIJOUSXWHL-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

- Structural Differences : HO-AAVPA has a hydroxyl group at the 2-position of the phenyl ring, enabling hydrogen bonding with HDAC active sites, whereas the 4-methylphenyl group in the target compound introduces steric bulk and increased lipophilicity .

- Pharmacological Activity :

- Pharmacokinetics : HO-AAVPA has poor water solubility and undergoes CYP2C11-mediated metabolism, limiting its bioavailability . In contrast, the 4-methylphenyl analog may exhibit altered metabolic stability due to reduced polarity.

N-(4-Methoxyphenyl)-2-Propylpentanamide

- Physicochemical Properties :

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-Propylpentanamide

- Pharmacological Activity : This compound increases GABA levels in rat brain tissue, similar to VPA, but with enhanced metabolic stability due to the thiadiazole moiety .

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Key Pharmacological Properties | Metabolic Stability | Reference |

|---|---|---|---|---|---|

| N-(4-Methylphenyl)-2-propylpentanamide | 4-methylphenyl | C₁₅H₂₃NO | Limited data; predicted HDAC inhibition (in silico) | Moderate (estimated) | [11] |

| N-(2-Hydroxyphenyl)-2-propylpentanamide | 2-hydroxyphenyl | C₁₄H₂₁NO₂ | HDAC1 inhibition (IC₅₀ ~15 µM), antiproliferative | Low (CYP2C11-mediated) | [2, 7] |

| N-(4-Methoxyphenyl)-2-propylpentanamide | 4-methoxyphenyl | C₁₅H₂₃NO₂ | Enhanced lipophilicity, unconfirmed activity | Moderate (estimated) | [11] |

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-... | 5-ethyl-thiadiazolyl | C₁₁H₁₉N₃OS | GABA elevation in brain tissue | High | [5] |

Key Research Findings

- Substituent Effects on Activity :

- Crystallographic Insights :

- Aryl substituents influence molecular conformation and crystal packing. For example, 4-methylphenyl analogs exhibit significant dihedral angles (~56°) between aromatic rings, affecting intermolecular interactions (e.g., C–H⋯X hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.